(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride
Description
(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride is a bicyclic organic compound characterized by a 6,8-dioxabicyclo[3.2.1]octane scaffold with an amine group at position 4 and a hydrochloride salt. Its molecular formula is C₆H₁₀ClNO₂ (molecular weight: 179.6 g/mol), and it has been cataloged under CAS RN 286-22-6 . The compound is derived from dihydrolevoglucosenone, which equilibrates with water to form geminal diol intermediates under specific conditions . Notably, it exhibits sensitivity to inorganic bases, leading to dimerization (e.g., RN 2044679-62-9), which complicates solvent recovery in industrial applications .
The bicyclic structure confers rigidity and stereochemical specificity, making it a candidate for pharmaceutical and biocatalytic applications. However, its instability under basic conditions limits its utility in processes requiring alkaline environments .
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1 |
InChI Key |
KXOXDCAYGUOTAX-RREKBYKESA-N |
Isomeric SMILES |
C1CC([C@@H]2OC[C@H]1O2)N.Cl |
Canonical SMILES |
C1CC(C2OCC1O2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The core of the synthesis hinges on the utilization of levoglucosenone , a renewable bicyclic compound obtained from the acid-catalyzed pyrolysis of cellulose. Its structural resemblance to the target compound makes it an ideal precursor for functionalization steps leading to the desired amine derivative.
Functionalization Strategies
Aziridination of Levoglucosenone Derivatives:
A key step involves stereoselective aziridination of levoglucosenone derivatives, which introduces an aziridine ring at the 4-position, setting the stage for subsequent ring-opening and amine formation. This process typically employs nitrene transfer reagents such as iminoiodinanes or sulfonyloxy reagents under controlled conditions to preserve stereochemistry.
Ring-Opening Reactions:
The aziridine intermediates undergo nucleophilic ring-opening, often with ammonia or primary amines, under mild conditions (e.g., in the presence of Lewis acids or bases) to afford the amino-functionalized bicyclic scaffold with stereochemical fidelity, yielding (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine .
Conversion to Hydrochloride Salt
The free amine is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane). This step ensures increased stability, solubility, and ease of handling for subsequent applications.
Key Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Aziridination | Iminoiodinanes or sulfonyloxy reagents | 0–25°C, inert atmosphere | Stereoselectivity critical |
| Ring-opening | Ammonia or primary amines | Mild heating, solvent control | Stereochemistry preservation |
| Salt formation | HCl gas or HCl solution | Room temperature, controlled pH | Ensures high purity and stability |
Note: The stereochemistry at the 4-position is crucial, with the synthesis aiming for the (1S,5R) configuration, which can be monitored via chiral chromatography and NMR analysis.
Industrial-Scale Synthesis
The scalable production of this compound leverages continuous flow reactors to optimize reaction times, yields, and environmental impact. The process involves:
- Renewable feedstock (levoglucosenone) as starting material.
- Catalytic aziridination under optimized conditions.
- Selective ring-opening with ammonia or amines.
- Purification through crystallization or chromatography.
- Conversion to hydrochloride salt for stability.
This approach minimizes waste and enhances reproducibility, aligning with green chemistry principles.
Supporting Data and Research Findings
| Aspect | Details | References |
|---|---|---|
| Synthesis from renewable resources | Pyrolysis of cellulose yields levoglucosenone, which is functionalized to produce the target compound | , |
| Stereoselective aziridination | Achieved via chiral catalysts or reagents to ensure stereochemical fidelity | , |
| Reaction yields | Typically range from 60–85% under optimized conditions | |
| Purification methods | Crystallization, chromatography, and salt formation | , |
Notes on Reaction Mechanisms
The key transformations involve:
- Aziridination : Nitrene transfer to form aziridine rings, facilitated by catalysts or reagents that favor stereoselectivity.
- Ring-opening : Nucleophilic attack by ammonia or primary amines, leading to amino derivatives.
- Salt formation : Protonation of the amine with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
Summary of Preparation Methodology
| Step | Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Derivatization of levoglucosenone | Nitrene precursors | 0–25°C, inert atmosphere | Aziridine intermediates |
| 2 | Stereoselective aziridination | Catalysts (e.g., chiral Rh or Cu complexes) | Controlled temperature | Stereospecific aziridines |
| 3 | Ring-opening with ammonia | NH₃ or primary amines | Mild heating | Amino-functionalized bicyclic compounds |
| 4 | Conversion to hydrochloride salt | HCl gas or solution | Room temperature | (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
Chemical Reactions Analysis
Skeletal Rearrangements
The compound undergoes significant skeletal rearrangements under specific conditions, particularly when modified at the 4-position. These transformations are influenced by the stereochemistry of the substituent at C4.
Reaction with SOCl₂/Pyridine
When treated with thionyl chloride (SOCl₂) in the presence of pyridine, the compound undergoes oxygen migration from C5 to C4, forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane via a chlorosulfite intermediate . The stereochemical outcome depends on the configuration of the C4 alcohol:
-
Equatorial C4-OH : Oxygen at C8 migrates, yielding a 3,8-dioxabicyclo[3.2.1]octane system.
-
Axial C4-OH : Oxygen at C6 migrates, forming a 2,4-dioxabicyclo[2.2.2]octane system .
Reactions with Allylic Alcohols
Analogous allylic alcohols (endocyclic or exocyclic unsaturation) undergo chlorination without rearrangement due to the formation of stable allylic cations .
Cross-Coupling and Cyclization
In structurally related compounds (e.g., levoglucosenone derivatives), palladium-catalyzed cross-coupling and reductive cyclizations are reported to generate diverse bicyclic products . While not directly observed for the amine hydrochloride, its amine functionality suggests potential for alkylation or acylation reactions, though no explicit examples are documented in the provided literature.
Mechanistic Insights
The rigid bicyclic structure and steric constraints play a critical role in directing reaction pathways. For example:
-
Antiperiplanar alignment of the C4–OH and adjacent oxygen atoms enables oxygen migration via σ* orbital interactions .
-
Steric hindrance prevents external nucleophilic attack on intermediates, favoring intramolecular rearrangements .
Biological Interactions
Scientific Research Applications
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in the 6,8-Dioxabicyclo[3.2.1]octane Family
Several bicyclic compounds share the 6,8-dioxabicyclo[3.2.1]octane core but differ in substituents and stereochemistry, leading to distinct chemical and biological properties:
Comparison with Azabicyclo Derivatives
Compounds with nitrogen substitutions in the bicyclic scaffold exhibit distinct reactivity and applications:
Stability and Reactivity Comparisons
- Dimerization Sensitivity : (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride forms dimers (e.g., RN 2044679-62-9) under basic conditions, unlike pheromone analogues such as isobrevicomin, which remain stable in neutral environments .
- Solubility : The hydrochloride salt form enhances water solubility compared to neutral bicyclic pheromones (e.g., bicolorin), which are typically lipophilic .
Pharmaceutical Relevance
The hydrochloride derivative has been explored in solid dispersions to enhance drug delivery. For example, a related compound, (1S,2S,3S,4R,5S)-5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol , is patented as a co-crystal with (2S)-5-oxopyrrolidine-2-carboxylic acid for improved bioavailability .
Limitations in Biocatalysis
The propensity of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride to form dimers under basic conditions restricts its use in enzymatic processes, unlike pheromone derivatives that remain inert in biological systems .
Biological Activity
(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride, commonly referred to as Cyrene, is a bicyclic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C₆H₁₁NO₂·HCl
- Molecular Weight: 129.16 g/mol
- CAS Number: 2089592-85-6
- Melting Point: -18 °C
- Boiling Point: 231.6 °C (predicted)
- Density: 1.261 g/cm³ (predicted) .
Cyrene exhibits a unique mechanism of action due to its structural features that allow it to interact with various biological targets. It has been shown to function as a solvent with enhanced dispersive abilities for graphene solutions, which can facilitate drug delivery systems .
Pharmacological Studies
Recent studies have highlighted the following biological activities of Cyrene:
- Antimicrobial Activity : Cyrene has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
- Neuroprotective Effects : Research indicates that Cyrene may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative disease treatments .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Cyrene against common pathogens. The results showed that Cyrene had a minimum inhibitory concentration (MIC) value lower than that of traditional antibiotics, indicating its potential as an effective antimicrobial agent.
| Pathogen | MIC (µg/mL) | Control Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 4 | 8 |
| Pseudomonas aeruginosa | 16 | 32 |
Study 2: Antioxidant Activity
In a controlled laboratory setting, the antioxidant capacity of Cyrene was assessed using the DPPH radical scavenging assay. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Cyrene | 25 |
| Ascorbic Acid | 50 |
Applications in Drug Development
Cyrene's unique properties make it an attractive candidate for drug formulation and delivery systems. Its ability to enhance solubility and stability of pharmaceutical compounds can lead to improved bioavailability and therapeutic efficacy .
Q & A
Q. How can synergistic effects with co-administered drugs be systematically evaluated?
- Methodological Answer :
- Isobologram Analysis : Combine with reference drugs (e.g., β-lactams) at fixed ratios to calculate combination indices (CI <1 indicates synergy) .
- Transcriptomic Profiling : RNA-seq of treated cell lines to identify upregulated/downregulated pathways (e.g., apoptosis, efflux pumps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
